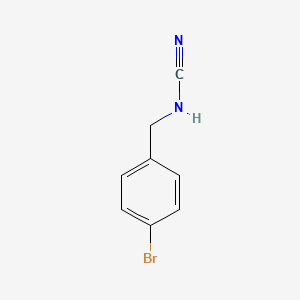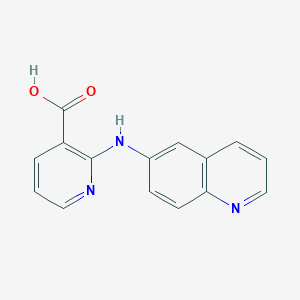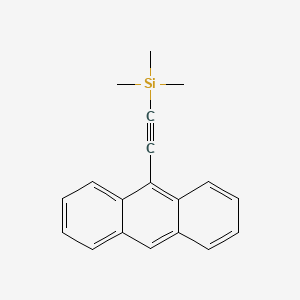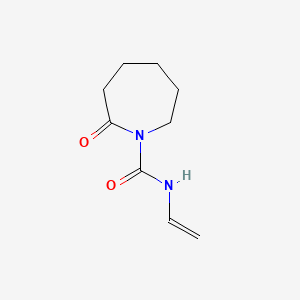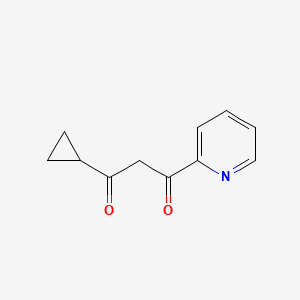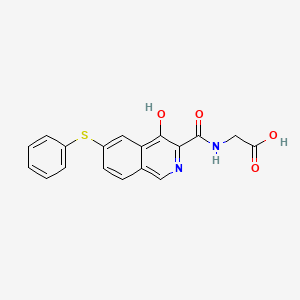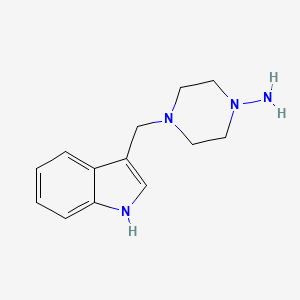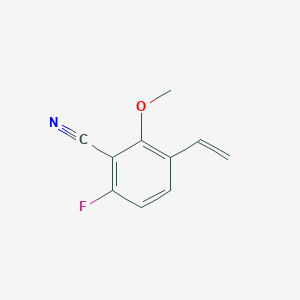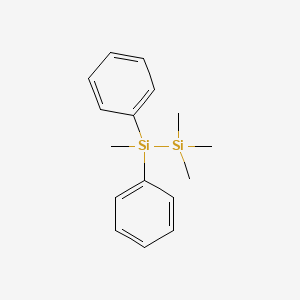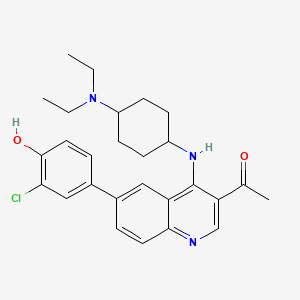
Carumonam
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carumonam is a monobactam antibiotic known for its resistance to beta-lactamases, enzymes produced by bacteria that can break down beta-lactam antibiotics. This resistance makes this compound particularly effective against Gram-negative bacteria . It was first introduced by Takeda in Japan and has since been recognized for its unique properties and applications in combating bacterial infections .
准备方法
Synthetic Routes and Reaction Conditions: Carumonam is synthesized through a series of chemical reactions involving the formation of a beta-lactam ring. The process typically starts with the preparation of a thiazole derivative, which is then coupled with an azetidinone derivative. The key steps include:
- Formation of the thiazole ring.
- Coupling with an azetidinone derivative to form the beta-lactam ring.
- Introduction of the sulfonic acid group to enhance solubility and activity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-pressure reactors for the formation of the beta-lactam ring.
- Purification steps such as crystallization and chromatography to isolate the final product.
- Quality control measures to ensure the antibiotic meets pharmaceutical standards .
化学反应分析
Types of Reactions: Carumonam undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can modify the side chains of this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Modified this compound derivatives with altered side chains.
科学研究应用
Carumonam has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study beta-lactamase resistance mechanisms.
Biology: Investigated for its effects on bacterial cell morphology and growth.
Medicine: Employed in the treatment of infections caused by Gram-negative bacteria, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new antibiotics and as a reference standard in quality control laboratories
作用机制
Carumonam exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .
相似化合物的比较
Carumonam is unique among monobactam antibiotics due to its high resistance to beta-lactamases. Similar compounds include:
Aztreonam: Another monobactam antibiotic with similar beta-lactamase resistance but different spectrum of activity.
Ceftibuten: A cephalosporin antibiotic with a similar mechanism of action but a broader spectrum of activity
This compound stands out for its specific activity against Gram-negative bacteria and its stability against beta-lactamase enzymes, making it a valuable tool in the fight against antibiotic-resistant infections .
属性
分子式 |
C12H14N6O10S2 |
|---|---|
分子量 |
466.4 g/mol |
IUPAC 名称 |
2-[[1-(2-amino-1,3-thiazol-4-yl)-2-[[2-(carbamoyloxymethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetic acid |
InChI |
InChI=1S/C12H14N6O10S2/c13-11-15-4(3-29-11)7(17-28-2-6(19)20)9(21)16-8-5(1-27-12(14)23)18(10(8)22)30(24,25)26/h3,5,8H,1-2H2,(H2,13,15)(H2,14,23)(H,16,21)(H,19,20)(H,24,25,26) |
InChI 键 |
UIMOJFJSJSIGLV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(S1)N)C(=NOCC(=O)O)C(=O)NC2C(N(C2=O)S(=O)(=O)O)COC(=O)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
